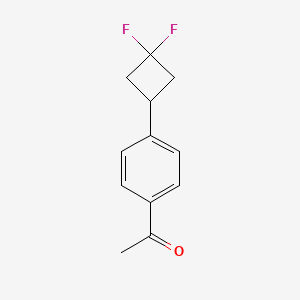
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone is an organic compound with the molecular formula C12H12F2O It is characterized by the presence of a difluorocyclobutyl group attached to a phenyl ring, which is further connected to an ethanone group
Preparation Methods
The synthesis of 1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Difluorocyclobutyl Intermediate: This step involves the reaction of a suitable cyclobutyl precursor with a fluorinating agent to introduce the difluoro groups.
Coupling with Phenyl Ring: The difluorocyclobutyl intermediate is then coupled with a phenyl ring through a suitable coupling reaction, such as a Suzuki or Heck reaction.
Introduction of the Ethanone Group: Finally, the ethanone group is introduced through an acylation reaction, typically using acetyl chloride or acetic anhydride in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimization of these steps to improve yield and scalability, often using continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone can undergo various chemical reactions, including:
Oxidation: The ethanone group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where modulation of specific molecular targets is required.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone involves its interaction with specific molecular targets and pathways. The difluorocyclobutyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of their activity. The phenyl ring and ethanone group can also contribute to the compound’s overall pharmacokinetic and pharmacodynamic properties .
Comparison with Similar Compounds
1-(4-(3,3-Difluorocyclobutyl)phenyl)ethanone can be compared with other similar compounds, such as:
1-(3,3-Difluorocyclobutyl)ethanone: This compound lacks the phenyl ring, which can significantly alter its chemical and biological properties.
1-(4-(3,3-Difluorocyclohexyl)phenyl)ethanone: The presence of a cyclohexyl group instead of a cyclobutyl group can affect the compound’s steric and electronic properties.
1-(4-(3,3-Difluorocyclopropyl)phenyl)ethanone: The smaller cyclopropyl group can lead to different reactivity and binding characteristics compared to the cyclobutyl group.
These comparisons highlight the unique features of this compound and its potential advantages in various applications.
Properties
Molecular Formula |
C12H12F2O |
|---|---|
Molecular Weight |
210.22 g/mol |
IUPAC Name |
1-[4-(3,3-difluorocyclobutyl)phenyl]ethanone |
InChI |
InChI=1S/C12H12F2O/c1-8(15)9-2-4-10(5-3-9)11-6-12(13,14)7-11/h2-5,11H,6-7H2,1H3 |
InChI Key |
DCISTGJBKYSPAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


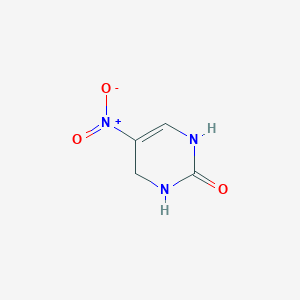
![rel-(1R,3s,5S)-9-(Ethylsulfonyl)-N-methyl-9-azabicyclo[3.3.1]nonan-3-amine](/img/structure/B13106090.png)
![1,4-Dihydropyrido[3,2-d]pyrimidin-4-ol](/img/structure/B13106104.png)
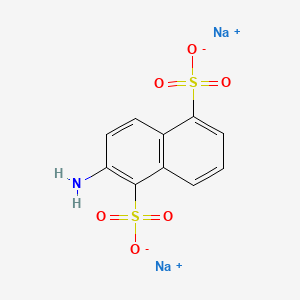
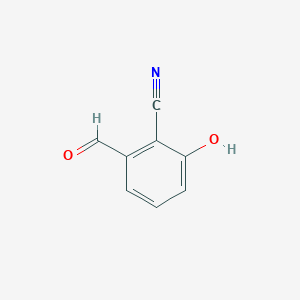
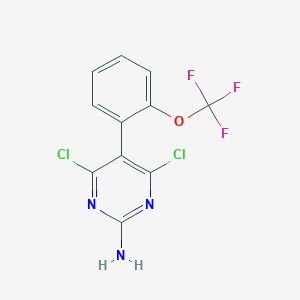
![Hexahydro-1H-imidazo[4,5-b]pyrazin-2(3H)-onedihydrochloride](/img/structure/B13106129.png)
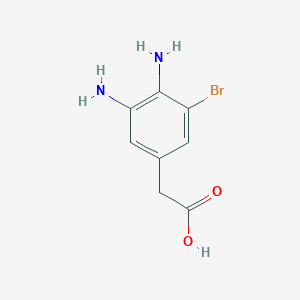
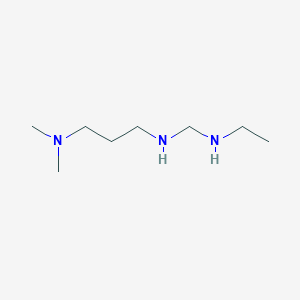
![2-(3-Bromophenyl)-7-methoxyimidazo[1,2-A]pyridine-8-carbonitrile](/img/structure/B13106161.png)

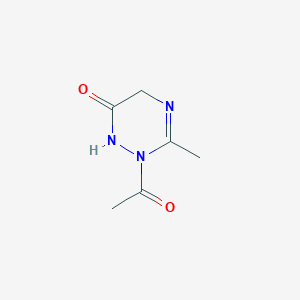
![2-[carboxymethyl-[(1S,2S,3S,5R)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]amino]acetic acid](/img/structure/B13106186.png)
![7-Fluoro-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13106194.png)
